Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate is an organic compound that belongs to the class of carboxylates It is characterized by the presence of a potassium ion bonded to the carboxylate group of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate typically involves the neutralization of 5-hydroxy-3,3,4,4-tetramethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
5-hydroxy-3,3,4,4-tetramethylpentanoic acid+KOH→Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to ensure complete neutralization. The resulting solution is concentrated and crystallized to obtain the pure potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-oxo-3,3,4,4-tetramethylpentanoate.
Reduction: Formation of 5-hydroxy-3,3,4,4-tetramethylpentanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 5-hydroxy-3,3,4,4-tetramethylhexanoate
- Potassium 5-hydroxy-3,3,4,4-tetramethylbutanoate
- Potassium 5-hydroxy-3,3,4,4-tetramethylpropanoate
Uniqueness
Potassium 5-hydroxy-3,3,4,4-tetramethylpentanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetramethyl-substituted pentanoate backbone differentiates it from other similar compounds, influencing its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C9H17KO3 |
---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
potassium;5-hydroxy-3,3,4,4-tetramethylpentanoate |
InChI |
InChI=1S/C9H18O3.K/c1-8(2,5-7(11)12)9(3,4)6-10;/h10H,5-6H2,1-4H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
PVGRXVZWVAXUOM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CC(=O)[O-])C(C)(C)CO.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.